N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Sigma-1 receptor Spirocyclic scaffold design Receptor binding

This compound is a priority selection for sigma-1 receptor (SIGMAR1) screening campaigns seeking novel chemotypes beyond the well-explored 1,5-dioxa-9-azaspiro series. The 1,9-dioxa-4-aza spiro architecture and 2-ethoxyphenyl side-chain provide a distinct hydrogen-bonding pharmacophore and steric profile not available in N-(2-phenylethyl) analogs. Computational SEA predicts SIGMAR1 engagement; matched-pair analysis with CAS 1421480-51-4 and 1421491-17-9 enables direct deconvolution of side-chain contributions to selectivity. Balanced logP 2.44, tPSA 67 Ų, and Fsp³ 0.53 support CNS penetration without excessive lipophilicity. Procure for pain, neuroprotection, or addiction research programs.

Molecular Formula C17H24N2O4
Molecular Weight 320.389
CAS No. 1421480-57-0
Cat. No. B2529930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
CAS1421480-57-0
Molecular FormulaC17H24N2O4
Molecular Weight320.389
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3
InChIInChI=1S/C17H24N2O4/c1-2-22-15-6-4-3-5-14(15)18-16(20)19-9-12-23-17(13-19)7-10-21-11-8-17/h3-6H,2,7-13H2,1H3,(H,18,20)
InChIKeyXIZVQCMGSHYOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421480-57-0): Procurement-Grade Chemical Profile & Spirocyclic Scaffold Identity


N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421480-57-0) is a synthetic spirocyclic small molecule belonging to the 1,9-dioxa-4-azaspiro[5.5]undecane class, with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol [1]. This compound is available from commercial screening libraries [1] and is predicted to interact with the sigma-1 receptor (SIGMAR1) based on computational similarity ensemble analysis [2]. The scaffold combines a spirocyclic ether-amine core with an N-(2-ethoxyphenyl)carboxamide side-chain, providing a distinct physicochemical fingerprint (logP 2.436, tPSA 67 Ų, 1 HBD, 4 HBA) [1].

Why Generic Substitution Fails: Structural Determinants of Differentiation for N-(2-Ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide


Substituting N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide with in-class analogs must be avoided without rigorous quantitative justification. The compound possesses two key structural discriminators that cannot be replicated by generic spirocyclic alternatives. First, the position of the heteroatoms within the spiro scaffold (1,9-dioxa-4-aza vs. the 1,5-dioxa-9-aza isomer) fundamentally alters the three-dimensional vector of the hydrogen-bonding pharmacophore and directly impacts sigma receptor binding affinity [1]. Second, the 2-ethoxyphenyl carboxamide side-chain contributes a distinct hydrogen-bond acceptor and steric profile that is absent in the simpler N-(2-phenylethyl) analog (CAS 1421480-51-4), which lacks the ethoxy oxygen [2]. Sigma receptor ligand affinity data from the closely related 1,5-dioxa-9-azaspiro[5.5]undecane series shows Ki values spanning from 0.47 nM to 12.1 nM [1], a range that demonstrates how even subtle modifications to the spiro scaffold or side-chain can alter binding potency by over 25-fold. Without matched-pair data confirming whether the 2-ethoxyphenyl modification and 4-aza positioning improve or diminish this affinity, selection of the specific compound must be based on its unique structural identity rather than assumed class equivalence. The quantitative evidence that follows substantiates the measurable dimensions along which this compound diverges from its closest comparators.

Quantitative Differentiation Evidence: N-(2-Ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide vs. Closest Analogs


Spiro Scaffold Topology: 1,9-Dioxa-4-aza vs. 1,5-Dioxa-9-aza Isomer Comparison

The target compound belongs to the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold family, while published sigma-1 receptor ligands such as Compound 8 from the Tian et al. (2020) series are built on the isomeric 1,5-dioxa-9-azaspiro[5.5]undecane scaffold [1]. In this closely related class, the nitrogen position (4-aza vs. 9-aza) alters the spatial orientation of the carboxamide substituent relative to the dioxane rings. The 1,5-dioxa-9-azaspiro series demonstrates sigma-1 receptor affinity ranging from Ki = 0.47 nM to 12.1 nM [1]. No analogous quantitative binding data is currently available for the 1,9-dioxa-4-aza scaffold, which precludes direct affinity comparison but highlights the structural divergence as a critical selection parameter [2].

Sigma-1 receptor Spirocyclic scaffold design Receptor binding

N-Substituent Differentiation: 2-Ethoxyphenyl vs. 2-Phenylethyl Side-Chain

The closest direct analog to the target compound is N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421480-51-4), which replaces the 2-ethoxyphenyl group with a 2-phenylethyl group [1]. This substitution difference introduces three measurable physicochemical changes: (a) increased hydrogen-bond acceptor count (target: 4 HBA vs. comparator: 3 HBA), (b) reduced lipophilicity (predicted logP difference of approximately -0.7 log units based on ZINC partitioning data [2]), and (c) larger topological polar surface area (target: 67 Ų vs. comparator predicted ~58 Ų) [2]. The ethoxy oxygen provides an additional H-bond acceptor site that may engage sigma receptor binding pockets differently than the simpler phenylethyl chain. No sigma receptor affinity data is published for either compound, so the functional consequence of this substituent difference remains to be experimentally determined [2].

Structure-activity relationship Carboxamide substituent Physicochemical property modulation

Sigma-1 Receptor Target Engagement Potential: Class-Level Affinity Inference

SEA (Similarity Ensemble Approach) prediction for the target compound identifies the sigma-1 receptor (SIGMAR1) as a putative target with a P-value of 17, based on structural similarity to known sigma receptor ligands in ChEMBL 20 [1]. The broader oxa-azaspiro compound class is claimed in patent literature for sigma receptor-mediated pain indications (WO/2017/067663, LABORATORIOS DEL DR. ESTEVE, S.A.) [2]. The structurally related 1,5-dioxa-9-azaspiro[5.5]undecane derivative compound 8 demonstrated selective sigma-1 receptor affinity (Ki(σ1) = 0.47 – 12.1 nM range for the series; selectivity over σ2: 2 – 44 fold) [3]. The target compound's 1,9-dioxa-4-aza scaffold differs in heteroatom arrangement compared to the 1,5-dioxa-9-aza series, making it a distinct chemotype within the sigma receptor ligand space [1]. Direct binding data for this exact compound is not publicly available as of April 2026.

Sigma-1 receptor Pain target engagement Neuropharmacology

Heteroatom-Rich Spiro Architecture vs. All-Carbon Spiro Comparators: Conformational Rigidity Advantage

The target compound contains three heteroatoms (2 oxygen, 1 nitrogen) within its spiro[5.5]undecane framework, producing a fraction of sp³-hybridized carbons (Fsp³) of 0.53 [1]. This heteroatom density meaningfully distinguishes it from all-carbon spiro[5.5]undecane derivatives and from the more heavily substituted diazaspiro[5.5]undecane class (e.g., muscarinic receptor antagonists and orexin receptor antagonists claimed in patent literature [2]). All-carbon spiro scaffolds typically exhibit Fsp³ values approaching 0.85 and lack hydrogen-bond donor/acceptor groups within the core, while the 1,9-dioxa-4-aza scaffold embeds both H-bond accepting (ether oxygens) and H-bond donating (secondary amine) functionality directly into the rigid spiro framework [1]. The Prins cascade cyclization methodology developed for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives further demonstrates the synthetic tractability of this scaffold architecture [3].

Spirocyclic chemistry Conformational constraint Drug-like property optimization

Optimal Deployment Scenarios for N-(2-Ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide in Scientific and Industrial Research


Sigma-1 Receptor Hit Identification and Lead Optimization Programs

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a priority selection for sigma-1 receptor (SIGMAR1) screening campaigns seeking novel, structurally differentiated chemotypes beyond the well-explored 1,5-dioxa-9-azaspiro and 1-oxa-8-azaspiro series. The computational SEA prediction identifies SIGMAR1 as a putative target [1], while the patent landscape establishes the oxa-azaspiro class as sigma receptor-active [2]. The nanomolar affinity benchmark of the related 1,5-dioxa-9-azaspiro series (Ki 0.47–12.1 nM) [3] supports the expectation that modifications to this scaffold—including the unique 2-ethoxyphenyl substitution—may yield compounds with competitive binding profiles suitable for pain, neuroprotection, or addiction research programs [2][3].

Physicochemical Property-Driven Library Design and ADME Optimization

The target compound's balanced physicochemical profile (logP 2.44, tPSA 67 Ų, 4 HBA, 1 HBD) [1] positions it as an attractive starting point for library design where oral bioavailability parameters must be maintained while introducing heteroatom-based binding interactions. In comparison to the N-(2-phenylethyl) analog (CAS 1421480-51-4), the 2-ethoxyphenyl modification adds a hydrogen-bond acceptor and reduces lipophilicity, which may improve solubility and reduce hERG binding risk [1]. The Prins cascade cyclization methodology provides a validated synthetic route for scaffold diversification [4], enabling rapid analog generation for structure-property relationship studies.

Spirocyclic Scaffold Novelty in CNS Drug Discovery Programs

The 1,9-dioxa-4-azaspiro[5.5]undecane architecture represents an underexplored spirocyclic scaffold in the CNS drug discovery space, where the more common diazaspiro[5.5]undecane framework has been extensively claimed for muscarinic, orexin, and neurokinin receptor targets [5]. The Fsp³ value of 0.53 and the embedded ether-amine functionality provide conformational constraint suitable for CNS penetration while avoiding the excessive molecular weight and hydrogen-bond donor count associated with diazaspiro analogs [1]. This scaffold may serve as a privileged structure for exploring receptor targets beyond sigma receptors, including GPCRs and ion channels where spirocyclic ligands have demonstrated clinical utility.

Pharmacological Selectivity Profiling via Matched-Pair Analysis with Structural Analogs

The target compound and its closest analogs (CAS 1421480-51-4, 1421491-17-9) together form a matched-pair series suitable for deconvoluting the contribution of the N-aryl substituent to target selectivity. By procuring the 2-ethoxyphenyl, 2-phenylethyl, and thiophen-2-ylmethyl variants, research groups can directly measure the selectivity window between sigma-1, sigma-2, and off-target receptors as a function of side-chain electronic and steric properties [1]. This matched-pair approach is critical given the sigma-2/sigma-1 selectivity ratios of 2–44 observed in the 1,5-dioxa-9-azaspiro series [3], where modest structural changes produced significant selectivity shifts.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.